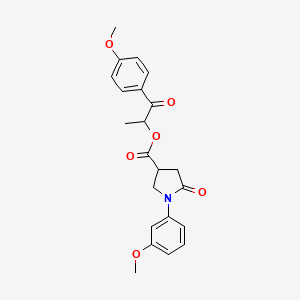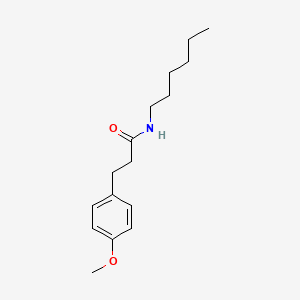![molecular formula C21H18N2O2 B12472908 4-{[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]methyl}benzonitrile](/img/structure/B12472908.png)
4-{[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]methyl}benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(3-FORMYL-2,5-DIMETHYLPYRROL-1-YL)PHENOXYMETHYL]BENZONITRILE is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrole ring substituted with formyl and dimethyl groups, linked to a benzonitrile moiety through a phenoxymethyl bridge. Its distinct structure makes it a subject of interest in medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-FORMYL-2,5-DIMETHYLPYRROL-1-YL)PHENOXYMETHYL]BENZONITRILE typically involves multiple steps, starting with the formation of the pyrrole ring. One common method is the Paal–Knorr reaction, where 3-aminobenzonitrile is condensed with 2,5-hexanedione to form the pyrrole ring. The formyl group is then introduced at the 3-position on the pyrrole ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-FORMYL-2,5-DIMETHYLPYRROL-1-YL)PHENOXYMETHYL]BENZONITRILE undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: 4-[4-(3-CARBOXY-2,5-DIMETHYLPYRROL-1-YL)PHENOXYMETHYL]BENZONITRILE
Reduction: 4-[4-(3-AMINO-2,5-DIMETHYLPYRROL-1-YL)PHENOXYMETHYL]BENZONITRILE
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(3-FORMYL-2,5-DIMETHYLPYRROL-1-YL)PHENOXYMETHYL]BENZONITRILE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-[4-(3-FORMYL-2,5-DIMETHYLPYRROL-1-YL)PHENOXYMETHYL]BENZONITRILE involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrrole ring may also interact with biological membranes, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-FORMYL-2,5-DIMETHYLPYRROL-1-YL)BENZOIC ACID
- 4-(3-FORMYL-2,5-DIMETHYLPYRROL-1-YL)-3-METHYLBENZOIC ACID
- 4-(2,5-DIMETHYLPYRROL-1-YL)BENZOIC ACID HYDRAZIDE
Uniqueness
4-[4-(3-FORMYL-2,5-DIMETHYLPYRROL-1-YL)PHENOXYMETHYL]BENZONITRILE is unique due to its phenoxymethyl bridge, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature enhances its potential for diverse applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C21H18N2O2 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
4-[[4-(3-formyl-2,5-dimethylpyrrol-1-yl)phenoxy]methyl]benzonitrile |
InChI |
InChI=1S/C21H18N2O2/c1-15-11-19(13-24)16(2)23(15)20-7-9-21(10-8-20)25-14-18-5-3-17(12-22)4-6-18/h3-11,13H,14H2,1-2H3 |
InChI Key |
RDOLSLSRFHINII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OCC3=CC=C(C=C3)C#N)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


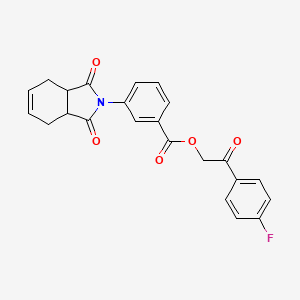

![N-(4-chlorophenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12472853.png)
![[4-(2-Methoxyphenyl)piperazin-1-yl][4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone](/img/structure/B12472860.png)
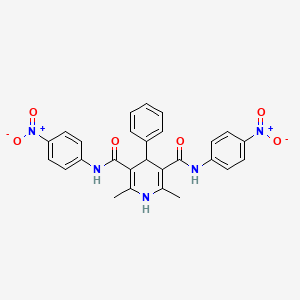
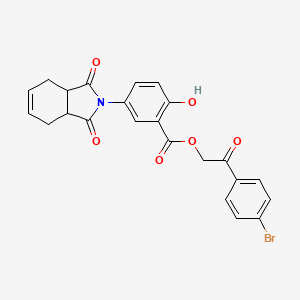
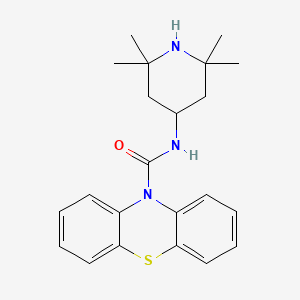
![N-(2-Methylphenyl)-2-[N-(4-phenoxyphenyl)methanesulfonamido]propanamide](/img/structure/B12472872.png)
![ethyl 4-{(E)-[1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]diazenyl}benzoate](/img/structure/B12472883.png)
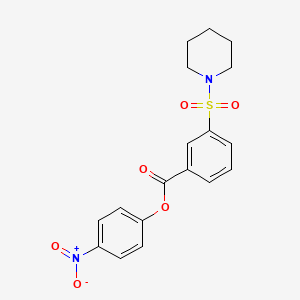
![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B12472899.png)
![N-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}alanine](/img/structure/B12472909.png)
